N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide
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Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide” is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) . This class of compounds has received significant attention in both agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines is often related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been extensively studied . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is present in diverse important structures in agriculture and medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are often related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined using various spectroscopic techniques . For example, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the compound .Scientific Research Applications
Multicomponent Reactions and Synthetic Approaches
One study focused on the synthesis of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine by a three-component reaction involving 5-amino-1,2,3-triazole-4-carboxamide, malononitrile, and cyclohexanone, highlighting the versatility of triazolopyrimidines in multicomponent reactions (Gladkov et al., 2018).
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of dihalogentriphenylphosphorane in heterocyclensynthese, leading to the development of heterocondensed 1,2,4-Triazolo[1,5-c]pyrimidines, further expanding the chemical diversity and potential applications of triazolopyrimidine derivatives (Wamhoff et al., 1993).
Supramolecular Chemistry
A study on the dihydropyrimidine-2,4-(1H,3H)-dione functionality explored its use as a module for novel crown-containing hydrogen-bonded supramolecular assemblies, indicating the potential of triazolopyrimidines in the development of complex molecular structures (Fonari et al., 2004).
Antimicrobial and Antitumor Activities
Another research avenue includes the synthesis of novel N-arylpyrazole-containing enaminones, which were further reacted to yield [1,2,4]triazolo[4,3-a]pyrimidines with promising antitumor and antimicrobial activities, showcasing the potential biomedical applications of these compounds (Riyadh, 2011).
Methodological Advances in Heterocyclic Synthesis
The exploration of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate synthesis demonstrates methodological advances in the creation of triazolopyrimidine derivatives, contributing to the expanding toolkit for heterocyclic compound synthesis (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide is a compound that has been found to have a wide range of pharmacological activities . .
Mode of Action
Compounds with similar structures have been found to exhibit various activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Result of Action
Compounds with similar structures have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Future Directions
The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis . Future research could focus on further exploring the biological properties of these compounds and developing new synthesis methods . Additionally, the use of derivatives such as methyl propiolate or ethyl 3-phenylpropiolate instead of compound 1 and 5-phenyl-1H-1,2,4-triazole-3-thiol instead of compound 2 has been suggested for future works .
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c21-14(13-6-2-1-3-7-13)16-8-4-5-12-9-17-15-18-11-19-20(15)10-12/h9-11,13H,1-8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDPQDBVBBFOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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